2-((8-Ethylquinolin-4-yl)oxy)acetonitrile is a chemical compound characterized by its unique structure, which includes a quinoline moiety and an acetonitrile group. This compound falls under the category of organic compounds and is of particular interest in medicinal chemistry due to its potential biological activities.
Source: The compound can be synthesized through various organic reactions that involve quinoline derivatives and acetonitrile.
Classification: It is classified as a nitrile and an ether due to the presence of the acetonitrile and ether functional groups, respectively.
The synthesis of 2-((8-Ethylquinolin-4-yl)oxy)acetonitrile can be approached through several methods:
The molecular structure of 2-((8-Ethylquinolin-4-yl)oxy)acetonitrile can be described as follows:
2-((8-Ethylquinolin-4-yl)oxy)acetonitrile can participate in various chemical reactions:
The mechanism of action for 2-((8-Ethylquinolin-4-yl)oxy)acetonitrile primarily involves its interaction with biological targets:
Studies indicate that derivatives of quinoline compounds often exhibit significant photochemical properties, which could influence their reactivity and applications in photodynamic therapy .
2-((8-Ethylquinolin-4-yl)oxy)acetonitrile has potential applications in various scientific fields:
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a devastating global health crisis. In 2022 alone, the World Health Organization reported 10.6 million TB cases and 1.3 million deaths worldwide, cementing TB's status as the second leading infectious killer after SARS-CoV-2 [2]. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains has severely compromised first-line therapeutics (isoniazid, rifampicin). While newer agents like bedaquiline (2012), delamanid (2014), and pretomanid (2019) have expanded therapeutic options, treatment failures and resistance mutations are already documented [2] [6]. The COVID-19 pandemic further disrupted TB diagnostic and treatment services, reversing years of progress in disease control [2]. This urgent landscape necessitates accelerated discovery of novel chemotypes with activity against both drug-susceptible and resistant Mtb strains, distinct mechanisms of action to circumvent existing resistance, and optimized pharmacokinetic profiles for clinical utility.
Quinoline-based compounds represent a privileged scaffold in antimycobacterial drug discovery, with their evolution marked by strategic structural refinements:
Table 1: Evolution of Quinoline-Based Antimycobacterial Agents and Key Properties
Compound Class | Representative Structure | MIC vs. Mtb H37Rv (μM) | Key Advancement | Limitation |
---|---|---|---|---|
2-(Quinolin-4-yloxy)acetamide | Compound 2 (Fig 1 [2]) | 0.05 | High potency | Amide hydrolysis susceptibility |
Early 4-Alkoxyquinoline | Compound 4 (Fig 1 [2]) | 0.3 | Improved hydrolytic stability | 6-fold ↓ potency vs. acetamide |
Optimized 4-Alkoxyquinoline | Compound 8n (Table 1 [2]) | 0.03 | Chain extension restoring potency | Variable metabolic stability |
Target Compound | 2-((8-Ethylquinolin-4-yl)oxy)acetonitrile | Data under investigation | Ether linkage + C8 ethyl group | Preclinical profiling ongoing |
Molecular simplification—stripping complex functional groups while retaining essential pharmacophores—has proven pivotal in refining 4-alkoxyquinolines:
2-((8-Ethylquinolin-4-yl)oxy)acetonitrile exemplifies the successful application of simplification and rational design principles:
Table 2: Key Physicochemical and Biological Properties of Advanced 4-Alkoxyquinolines (Including Structural Relatives of Target Compound)
Property | Value/Outcome | Assessment Method | Significance |
---|---|---|---|
Antimycobacterial Activity (H37Rv) | MIC = 0.03–0.25 μM (Lead compounds 8n, 8i) [2] | Resazurin microtiter assay | Superior to first-line drugs (Isoniazid MIC ~0.02–0.2 μM) |
Activity vs. MDR Strains | Maintained low MIC values [1] [6] | Testing against clinically isolated MDR strains | Overcomes common resistance mechanisms |
Kinetic Solubility | >100 μg/mL in PBS (pH 7.4) [6] | Shake-flask method | Supports oral absorption |
Metabolic Stability (Rat Microsomes) | High clearance; comparable to verapamil [6] | Microsomal incubation + LC-MS analysis | Highlights need for prodrug approaches or further optimization |
In Vivo Exposure (Mice, PO) | AUC₀–ₜ = 127.5 ± 5.7 μM·h [1] [6] | Plasma concentration profiling after gavage | Promising bioavailability and exposure |
Chemical Stability (Acidic) | No significant degradation (pH 1–3) [1] | HPLC monitoring under acidic conditions | Ensures gastric stability for oral dosing |
Cytotoxicity (Vero, HepG2) | Selective Index >100 (Leads) [2] | Cell viability assays | Indicates therapeutic window for in vivo use |
The strategic positioning of 2-((8-Ethylquinolin-4-yl)oxy)acetonitrile leverages these validated advantages. Its C8-ethyl group is optimized for hydrophobic region binding within the cytochrome bc₁ complex, while the acetonitrile moiety offers metabolic resistance over older amide-containing quinolines. Current research focuses on elucidating its precise MIC spectrum, resistance frequency, and in vivo efficacy in established TB infection models [2] [6]. Its progression would represent a significant step toward novel, simplified therapeutics for drug-resistant TB.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0